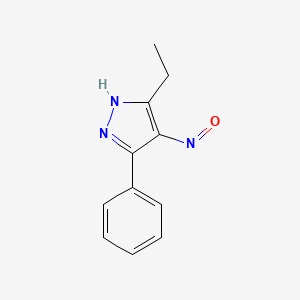

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-ethyl-4-nitroso-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C11H11N3O/c1-2-9-11(14-15)10(13-12-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

FXQPIRFIMWOKNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)C2=CC=CC=C2)N=O |

Origin of Product |

United States |

Synthetic Strategies for 3 Ethyl 4 Nitroso 5 Phenyl 1h Pyrazole

Classical Approaches for Pyrazole (B372694) Core Construction

The synthesis of the 3-ethyl-5-phenyl-1H-pyrazole backbone is achievable through well-established cyclocondensation and cycloaddition reactions. These methods offer versatility in precursor selection and reaction conditions.

Cyclocondensation Reactions of 1,3-Biselectrophilic Compounds with Hydrazines

The Knorr pyrazole synthesis and related methodologies represent the most traditional and widely employed route to pyrazoles. nih.gov This approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. For the synthesis of a 3-ethyl-5-phenyl-1H-pyrazole core, a suitable 1,3-biselectrophilic precursor is 1-phenylpentane-1,3-dione (B1605474).

The reaction proceeds via the condensation of hydrazine with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the initial nucleophilic attack by hydrazine on the unsymmetrical diketone determines the final substitution pattern of the pyrazole. Generally, the more electrophilic carbonyl group is attacked preferentially. In the case of 1-phenylpentane-1,3-dione, the phenyl-substituted carbonyl is typically more reactive towards nucleophilic attack.

| Precursor 1 | Precursor 2 | Key Reaction Type | Product Core | Ref. |

| 1-Phenylpentane-1,3-dione | Hydrazine | Cyclocondensation | 3-Ethyl-5-phenyl-1H-pyrazole | nih.gov |

| Substituted 1,3-diketones | Hydrazine Derivatives | Knorr Pyrazole Synthesis | Substituted Pyrazoles | nih.govresearchgate.net |

[3+2] Cycloaddition Reactions Involving Diazo Compounds

An alternative and powerful method for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. thieme.de This method offers a high degree of regioselectivity and functional group tolerance. To form the 3-ethyl-5-phenyl-1H-pyrazole scaffold, the reaction could conceptually involve the cycloaddition of diazoethane (B72472) with phenylacetylene.

In this concerted pericyclic reaction, the diazo compound acts as the three-atom component (1,3-dipole) and the alkyne serves as the two-atom component (dipolarophile). The regiochemical outcome of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

| 1,3-Dipole | Dipolarophile | Reaction Type | Product Core | Ref. |

| Diazoethane | Phenylacetylene | [3+2] Cycloaddition | 3-Ethyl-5-phenyl-1H-pyrazole | thieme.de |

| N-Tosylhydrazones (in situ diazo generation) | Terminal Alkynes | [3+2] Cycloaddition | 3,5-Disubstituted Pyrazoles | nih.govorganic-chemistry.org |

Introduction of the 4-Nitroso Functionality

Once the 3-ethyl-5-phenyl-1H-pyrazole core is synthesized, or by using appropriately functionalized precursors, the nitroso group can be introduced at the C4 position. This transformation is crucial for obtaining the final target compound.

Nitrosation of 1,3-Diketone Precursors

A direct approach to 4-nitrosopyrazoles involves the nitrosation of the 1,3-diketone precursor prior to cyclization. The active methylene (B1212753) group of the 1,3-diketone is susceptible to electrophilic attack by a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). The resulting 2-nitroso-1,3-diketone can then be reacted with hydrazine to form the 4-nitrosopyrazole.

| Precursor | Reagent | Intermediate | Final Product | Ref. |

| 1-Phenylpentane-1,3-dione | Nitrous Acid | 2-Nitroso-1-phenylpentane-1,3-dione | 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole | researchgate.net |

| 1,3-Diketones | Sodium Nitrite / Acid | 2-Nitroso-1,3-diketones | 4-Nitrosopyrazoles | researchgate.net |

Cyclization of 2-Hydroxyimino-1,3-diketones with Hydrazine Derivatives

An alternative strategy involves the use of a 2-hydroxyimino-1,3-diketone, which is a tautomeric form of a 2-nitroso-1,3-diketone. The cyclization of 2-hydroxyimino-1-phenylpentane-1,3-dione with hydrazine would directly yield this compound. This method provides a reliable route to 4-nitrosopyrazoles with good yields.

| Precursor | Reagent | Product | Ref. |

| 2-Hydroxyimino-1-phenylpentane-1,3-dione | Hydrazine | This compound | researchgate.net |

| Various 2-hydroxyimino-1,3-diketones | Hydrazine derivatives | Substituted 4-nitrosopyrazoles | researchgate.net |

One-Pot Synthetic Methodologies for 4-Nitrosopyrazoles

| Starting Material | Reagents | Key Features | Product | Ref. |

| 1-Phenylpentane-1,3-dione | 1. Nitrosating Agent 2. Hydrazine | One-pot, avoids isolation of intermediate | This compound | researchgate.netorganic-chemistry.org |

| Various 1,3-diketones | 1. Sodium Nitrite/Acid 2. Hydrazine | Efficient, high-yielding | Substituted 4-nitrosopyrazoles | researchgate.net |

Integration of Ethyl and Phenyl Substituents at Pyrazole C3 and C5

The precise placement of the ethyl group at the C3 position and the phenyl group at the C5 position of the pyrazole ring is a fundamental challenge in the synthesis of the target molecule. This is primarily achieved through the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. The regiochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituents on both reactants.

Regioselectivity in Substitution Patterns

The regioselectivity of the pyrazole synthesis is dictated by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl precursor influence which regioisomer is preferentially formed. acs.orgresearchgate.net

For the synthesis of a 3-ethyl-5-phenyl-1H-pyrazole, a common precursor would be a 1-phenyl-1,3-pentanedione. The reaction with hydrazine could potentially yield two regioisomers: 3-ethyl-5-phenyl-1H-pyrazole and 5-ethyl-3-phenyl-1H-pyrazole. It has been demonstrated that the reaction conditions, such as pH and solvent, can significantly influence the ratio of the resulting regioisomers. researchgate.net For instance, reactions in acidic media often favor one isomer, while basic conditions may favor the other. The use of substituted hydrazines, such as phenylhydrazine, also introduces another layer of complexity to the regiochemical outcome. mdpi.comnih.gov

Precursor Design for Specific Substitution

The rational design of precursors is paramount for achieving the desired 3-ethyl-5-phenyl substitution pattern. The most straightforward approach involves the use of 1-phenylpentane-1,3-dione as the 1,3-dicarbonyl component and hydrazine hydrate.

Key Precursors for 3-Ethyl-5-phenyl-1H-pyrazole Synthesis:

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Resulting Pyrazole Core |

| 1-Phenylpentane-1,3-dione | Hydrazine hydrate | 3-Ethyl-5-phenyl-1H-pyrazole |

| Ethyl 3-oxo-3-phenylpropanoate | Hydrazine hydrate | 5-Phenyl-3-pyrazolone (intermediate) |

| 1-Phenyl-1-butyn-3-one | Hydrazine hydrate | 3-Methyl-5-phenyl-1H-pyrazole (related structure) |

Alternative strategies could involve multi-step syntheses where the substituents are introduced sequentially. For example, starting with a pre-formed pyrazole ring and then introducing the ethyl and phenyl groups via cross-coupling reactions is a viable, albeit more complex, route. rsc.org The synthesis of various 3-phenyl-1H-pyrazole derivatives has been reported, highlighting the versatility of precursor design in accessing a wide range of substituted pyrazoles. atlantis-press.comnih.govresearchgate.net

Advanced and Green Synthetic Methodologies Applicable to Pyrazoles

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of heterocyclic compounds, including pyrazoles. nih.govbenthamdirect.com These "green" methodologies aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. tandfonline.com In the context of pyrazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often with a significant improvement in product yields. researchgate.netnanobioletters.com This technique provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates and, in some cases, improved regioselectivity. rsc.orgrsc.org The solvent-free application of microwave synthesis further enhances its green credentials. researchgate.net

Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis:

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Knoevenagel Condensation/Cyclization | 8 hours, lower yield | 6 minutes, higher yield | researchgate.net |

| Multi-component reaction | Several hours, moderate yield | 10-15 minutes, good to excellent yield | nanobioletters.com |

| Synthesis of pyrano[2,3-c]pyrazoles | 1 hour, 83% yield | 10 minutes, 98% yield | nih.gov |

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation (sonochemistry) in organic synthesis has gained considerable attention as a green and efficient method. benthamdirect.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. nih.govresearchgate.net Ultrasound-assisted synthesis of pyrazoles has been shown to proceed under milder conditions and in shorter reaction times compared to conventional methods. asianpubs.orgnih.gov This technique is particularly advantageous for reactions that are sluggish at room temperature. rsc.orgrsc.org

Examples of Ultrasound-Assisted Pyrazole Synthesis:

| Pyrazole Derivative | Reaction Conditions | Advantages | Reference |

| Tetrazole based pyrazolines | Room temperature | Shorter reaction time, higher yields | nih.gov |

| 1,5-Disubstituted pyrazoles | 60 °C, Cu(I) catalyst | Tremendously enhanced reaction rate | asianpubs.org |

| Pyrano[2,3-c]pyrazoles | Aqueous ethanol | 98% yield in 10 minutes | nih.gov |

| Pyrazoline derivatives | One-pot, two-steps | Green methodology | nih.gov |

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic issues associated with solvent use and disposal. tandfonline.comrsc.org The synthesis of pyrazoles under solvent-free conditions can be achieved through various techniques, including grinding, heating neat reactants, or using a catalytic amount of a solid support or ionic liquid. researchgate.nettandfonline.com These methods are often characterized by their simplicity, high efficiency, and the ease of product isolation. researchgate.net The combination of solvent-free conditions with microwave or ultrasound irradiation can lead to even more efficient and environmentally benign synthetic protocols. rsc.orgnih.gov

Heterogeneous Catalysis in Pyrazole Synthesis

Heterogeneous catalysis represents a significant advancement in green chemistry, offering solutions to many drawbacks associated with homogeneous catalysts. researchgate.net The primary advantages of heterogeneous catalysts include ease of separation from the reaction mixture, potential for recycling and reuse, and often higher thermal stability and selectivity. researchgate.netnih.gov These characteristics make them highly desirable for industrial applications and environmentally conscious laboratory synthesis. pharmacognosyjournal.net The synthesis of the pyrazole nucleus, a critical step for obtaining the target compound's precursor, can be efficiently achieved through multicomponent reactions (MCRs) utilizing a variety of solid catalysts. mdpi.com

The use of heterogeneous catalysts in one-pot MCRs is a prominent green approach for synthesizing pyrazoles and their derivatives. mdpi.com These catalysts facilitate key reaction steps such as Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration. nih.gov A range of materials have been successfully employed as heterogeneous catalysts for pyrazole synthesis, including:

Metal Oxides: Nanosized metal oxides like magnesium oxide (MgO) and zinc oxide (ZnO) have demonstrated high efficiency. nih.govmdpi.com For instance, nanocrystalline MgO has been used in aqueous media at room temperature, affording excellent yields of dihydropyrano[2,3-c]pyrazoles in short reaction times. nih.gov

Supported Catalysts: Catalytic species immobilized on solid supports like silica (B1680970) (SiO₂) are widely used. Silica-supported sulfuric acid (H₂SO₄·SiO₂) and cerium(IV) oxide on silica (CeO₂/SiO₂) are examples of effective solid acid catalysts. thieme-connect.com

Magnetic Nanoparticles: Catalysts based on a magnetic core, such as magnetite (Fe₃O₄) or copper ferrite (B1171679) (CuFe₂O₄), are particularly advantageous. nih.govrsc.org Their magnetic nature allows for facile recovery from the reaction mixture using an external magnet, simplifying the work-up procedure and enabling high reusability. For example, Fe₃O₄ nanoparticles have been shown to be effective in aqueous media, with the catalyst being reusable for up to fourteen cycles without significant loss of activity. nih.govrsc.org

Ion-Exchange Resins: Polymeric resins with acidic functionalities, such as Amberlyst-70, have proven to be effective, non-toxic, and cost-effective catalysts for pyrazole synthesis in aqueous solutions. mdpi.comresearchgate.net

The table below summarizes various heterogeneous catalysts used in the synthesis of different pyrazole derivatives, showcasing the versatility of this approach.

| Catalyst | Reactants | Solvent | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nickel-based Catalyst | Hydrazine, Ketones, Aldehydes | Ethanol | Low catalyst loading, short reaction time, reusable up to 7 cycles | Good to Excellent | mdpi.com |

| Nano-sized MgO | Aldehydes, Hydrazine, Malononitrile (B47326), β-ketoester | Water | Superior catalytic activity compared to commercial MgO, short reaction time (20 min) | 88–97 | nih.gov |

| Magnetic Fe₃O₄ NPs | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Water | Reusable up to 14 times, easy magnetic separation, room temperature | High | nih.govrsc.org |

| Copper Ferrite (CuFe₂O₄) | Alkyl nitrile, Hydrazine, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate | Water | High efficiency due to Lewis acidic sites, simple preparation | Remarkable | nih.govrsc.org |

| Amberlyst-70 | Hydrazines/Hydrazides, 1,3-Diketones | Water | Resinous, non-toxic, thermally stable, inexpensive, recyclable | High | mdpi.comresearchgate.net |

Aqueous Media Approaches

The replacement of volatile and often toxic organic solvents with water is a cornerstone of green chemistry. thieme-connect.com Water is an ideal solvent due to its non-toxicity, non-flammability, availability, and low cost. sci-hub.se Performing organic reactions "on water" or in aqueous media can also lead to unique reactivity and rate enhancements. rsc.org The synthesis of pyrazole derivatives has been successfully adapted to aqueous conditions, often providing significant environmental and operational benefits. sci-hub.seresearchgate.net

Aqueous synthesis of pyrazoles can be performed with or without a catalyst. sci-hub.se Catalyst-free condensation reactions in water have been reported to produce excellent yields, simplifying the protocol by reducing the need for potentially hazardous materials and eliminating waste from catalyst production and disposal. sci-hub.se For example, the reaction of 2-formylbenzoic acid, hydrazine hydrate, and acetylenic esters proceeds in water without a catalyst to give high yields of phthalide-fused pyrazoles. sci-hub.se

Often, aqueous synthesis is combined with other green techniques, such as the use of recyclable catalysts or alternative energy sources like ultrasound irradiation. nih.govresearchgate.net Ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov The use of water as a solvent in multicomponent reactions is particularly effective. rsc.org For instance, the four-component reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile can be efficiently catalyzed by materials like cyanuric acid or magnetic Fe₃O₄ nanoparticles in an aqueous medium to produce pyranopyrazole derivatives. nih.govrsc.orgresearchgate.net

The benefits of using water as a solvent include:

Environmental Safety: Water is an environmentally benign solvent. sci-hub.se

Economic Viability: It is inexpensive and readily available. sci-hub.se

Simplified Work-up: In many cases, the product is sparingly soluble in water and can be isolated by simple filtration, avoiding cumbersome extraction procedures with organic solvents. sci-hub.sersc.org

The following table presents selected examples of pyrazole synthesis conducted in aqueous media, highlighting the conditions and outcomes.

| Reactants | Catalyst | Conditions | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Diketones, Hydrazines | Amberlyst-70 | Room Temperature | Environmentally benign, simple workup, recyclable catalyst | High | mdpi.comresearchgate.net |

| Aldehydes, Hydrazines, Malononitrile | Sodium p-toluene sulfonate (NaPTS) | Room Temperature | Water-soluble catalyst, very fast reaction (5 min), simple filtration | High | rsc.org |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Magnetic Fe₃O₄ NPs | Room Temperature | High reusability (14x), easy magnetic separation | High | nih.govrsc.org |

| 2-Formylbenzoic acid, Hydrazine hydrate, Acetylenic esters | None (Catalyst-free) | - | Eliminates catalyst and organic solvents, reduces waste | 75–94 | sci-hub.se |

| Aldehydes, Acyl hydrazides, Malononitrile | Taurine | - | Green reaction medium, good to excellent yields | Good to Excellent | rsc.org |

Reactivity and Chemical Transformations of 3 Ethyl 4 Nitroso 5 Phenyl 1h Pyrazole

Transformations Involving the 4-Nitroso Group

The nitroso group at the C4 position of the pyrazole (B372694) ring is a key site for chemical modification, primarily through reduction reactions.

Reduction to 4-Amino Pyrazole Derivatives

The reduction of the 4-nitroso group is a straightforward and efficient method for the synthesis of 4-amino pyrazole derivatives, which are valuable precursors in medicinal chemistry. mdpi.com This transformation can be achieved using various reducing agents under mild conditions, often resulting in high yields.

Mild reduction of N-functionalized 4-nitrosopyrazoles can produce 4-aminopyrazoles in nearly quantitative yields. researchgate.net For instance, the reduction of N-substituted 3,5-dimethyl-4-nitroso-1H-pyrazoles leads to the corresponding 4-aminopyrazole, which can then undergo further reactions such as acylation and diazotization. kazanmedjournal.ru A common method for this reduction involves catalytic hydrogenation. The process for preparing 4,5-diaminopyrazole salts often includes a step where a 5-amino-4-nitrosopyrazole intermediate is reduced, with a mixture of hydrogen gas (H₂) and palladium on carbon (Pd/C) being a preferred reducing agent. google.com

The resulting 4-aminopyrazoles are versatile intermediates. The amino group can be acylated, diazotized for azo coupling, or replaced by other functional groups like iodine. kazanmedjournal.ru These derivatives have been investigated for a range of biological activities, including tuberculostatic, antibacterial, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net

| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Functionalized 4-Nitroso-1H-pyrazoles | Mild reducing agents | N-Functionalized 4-Amino-1H-pyrazoles | Nearly quantitative | researchgate.net |

| 5-Amino-4-nitroso-1-alkyl-1H-pyrazole | H₂, Pd/C | 1-Alkyl-4,5-diaminopyrazole | Not specified | google.com |

| 4-Nitroso-3-trifluoromethyl-5-alkyl/aryl-pyrazoles | Not specified | 4-Amino-3-trifluoromethylpyrazole chlorides | Not specified | researchgate.net |

Mechanisms of Nitrosation and Denitrosation Relevant to Pyrazoles

Nitrosation is the process of introducing a nitroso group onto a molecule, while denitrosation is its removal. Understanding these mechanisms is crucial for the synthesis and metabolic fate of nitrosated compounds.

The formation of the 4-nitroso group on the pyrazole ring is an electrophilic substitution reaction. The most common nitrosating agents are derived from sodium nitrite (B80452) (NaNO₂). nih.gov In an acidic medium, nitrite is converted to nitrous acid (HNO₂). wikipedia.org Nitrous acid can then be protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺), which is the key species that attacks the electron-rich C4 position of the pyrazole ring. wikipedia.org

The mechanism for nitrosation of an amine, which is analogous to the C-nitrosation of the pyrazole ring, typically proceeds as follows:

Formation of the nitrosating agent: 2 HNO₂ ⇌ N₂O₃ + H₂O

Electrophilic attack: The electrophile (e.g., NO⁺ or a carrier like N₂O₃) attacks the nucleophilic site. nih.govwikipedia.org

Denitrosation can also occur, particularly under metabolic conditions. Enzymatic pathways, such as those involving cytochrome P450, can mediate the removal of the nitroso group through either reductive or oxidative mechanisms, releasing nitric oxide (NO) and the parent amine (or in this case, the pyrazole). nih.gov

Besides the common nitrous acid-based reagents, other compounds can act as nitrosating agents.

Fremy's Salt (Potassium nitrosodisulfonate) : This stable radical can be used as a nitrosating agent for secondary and tertiary amines, yielding N-nitrosoamines in moderate amounts. rsc.orgresearchgate.net Its application to C-nitrosation of pyrazoles is less common but mechanistically plausible under specific conditions.

Peroxynitrite (ONOO⁻) : Peroxynitrite and its conjugate acid, peroxynitrous acid (ONOOH), are powerful oxidizing and nitrating agents. While direct electrophilic nitrosation by peroxynitrite is considered unlikely, it can decompose to produce nitrogen oxides like nitric oxide (NO), nitrogen dioxide (NO₂), and nitrous anhydride (N₂O₃). nih.gov These decomposition products are well-known nitrosating species. For example, N₂O₃ can directly nitrosate substrates, and NO₂ can participate in nitrosation via the formation of N₂O₄. nih.gov Therefore, peroxynitrite can lead to nitrosation, albeit indirectly.

Reactions at the Pyrazole Nitrogen Atom (N1)

The pyrazole ring contains two nitrogen atoms. The N1 nitrogen, bearing a hydrogen atom in the parent compound, is a key site for functionalization, particularly through alkylation. The N2 nitrogen is more basic and reactive towards electrophiles, but deprotonation of N1 with a strong base enhances its nucleophilicity, making it reactive towards electrophiles as well. orientjchem.orgnih.gov

N-Alkylation and N-Functionalization Reactions

Direct N-alkylation of 3,5-disubstituted 4-nitroso-1H-pyrazoles has been established as an efficient method for synthesizing N-functionalized derivatives. researchgate.net These reactions are often regioselective, favoring substitution at the N1 position.

Effective methods for N-alkylation include using superbasic conditions or refluxing in acetone with alkylating agents like benzyl halides and halocarboxylic acid esters. researchgate.net These conditions can lead to high yields of up to 85%. Quantum-chemical calculations have shown that N-alkylation is kinetically and thermodynamically more favorable than O-alkylation of the nitroso group. researchgate.net

A variety of alkylating agents can be employed. Besides alkyl halides, trichloroacetimidate electrophiles have been used with a Brønsted acid catalyst to achieve N-alkylation of pyrazoles. semanticscholar.org In addition to alkylation, N-acylation of 4-nitrosopyrazoles has also been successfully carried out, further expanding the range of possible derivatives. researchgate.net

| Substrate | Reagent(s) | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Disubstituted 4-nitroso-1H-pyrazole | Benzyl halides, halocarboxylic acid esters | Superbasic conditions or reflux in acetone | N-Alkylated nitrosopyrazole | Up to 85% | researchgate.net |

| 4-Nitrosopyrazole | Acylating agents | Not specified | N-Acylated nitrosopyrazole | Successful | researchgate.net |

| Pyrazole | Trichloroacetimidate electrophiles | Brønsted acid catalyst | N-Alkyl pyrazole | Good | semanticscholar.org |

Investigation of N-Substitution Regioselectivity

The N-substitution of unsymmetrical pyrazoles, such as 3-ethyl-4-nitroso-5-phenyl-1H-pyrazole, can theoretically lead to two different regioisomers, with the substituent attaching to either the N1 or N2 position of the pyrazole ring. The regioselectivity of such reactions is governed by a combination of electronic and steric factors, as well as the reaction conditions employed.

While direct experimental studies on the N-substitution regioselectivity of this compound are not extensively documented, research on analogous 3,5-disubstituted 4-nitroso-1H-pyrazoles provides valuable insights. The direct N-alkylation of these ambident nucleophiles has been investigated, revealing a preference for N-alkylation over O-alkylation of the nitroso group. Quantum-chemical calculations support this observation, indicating that N-alkylation is both kinetically and thermodynamically more favorable.

An efficient method for the regioselective N-alkylation of 3,5-disubstituted 4-nitroso-1H-pyrazoles involves the use of their sodium salts. The reaction of these salts with alkylating agents such as benzyl halides and halocarboxylic acid esters has been shown to proceed with a high degree of regioselectivity. The steric hindrance imposed by the substituents at the C3 and C5 positions plays a crucial role in directing the incoming electrophile to the less sterically hindered nitrogen atom. In the case of this compound, the relative steric bulk of the ethyl and phenyl groups would be a determining factor in the regiochemical outcome of N-substitution reactions.

Table 1: Factors Influencing N-Substitution Regioselectivity in 3,5-Disubstituted Pyrazoles

| Factor | Influence on Regioselectivity |

| Steric Hindrance | The electrophile preferentially attacks the less sterically hindered nitrogen atom. The bulkiness of the C3 and C5 substituents is a key determinant. |

| Electronic Effects | Electron-donating or withdrawing nature of the C3 and C5 substituents can influence the nucleophilicity of the adjacent nitrogen atoms. |

| Reaction Conditions | The nature of the base, solvent, and temperature can affect the position of the equilibrium between the different tautomers and the transition state energies for the formation of the two regioisomers. |

| Nature of the Electrophile | The size and reactivity of the incoming electrophile can also influence the regioselectivity of the N-substitution reaction. |

Chemical Derivatization at C3-Ethyl and C5-Phenyl Moieties

The presence of the ethyl group at the C3 position and the phenyl group at the C5 position of the pyrazole ring offers opportunities for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties.

Functional Group Interconversions on Ethyl Group

The ethyl group at the C3 position is a potential site for various functional group interconversions. While specific studies on this compound are limited, general reactions of alkyl groups on heterocyclic rings can be considered.

Oxidation: The ethyl group could potentially be oxidized to an acetyl group or further to a carboxylic acid. The oxidation of alkyl side chains on pyrazole rings to the corresponding carboxylic acids has been reported researchgate.net. For instance, the oxidation of a 2-(pyrazol-4-yl)ethanol derivative with potassium permanganate (KMnO4) has been shown to yield the corresponding 2-(pyrazol-4-yl)-2-oxoacetic acid researchgate.net. A similar approach could potentially be applied to oxidize the ethyl group of this compound, although the presence of the nitroso group might require careful selection of the oxidizing agent to avoid unwanted side reactions.

Halogenation: Halogenation of the ethyl group could proceed via a free-radical mechanism, preferentially at the benzylic-like position adjacent to the pyrazole ring. However, direct halogenation of alkyl groups on pyrazole rings can be complex. For example, the reaction of 1-phenyl-3,5-dimethyl-1H-pyrazole with N-chlorosuccinimide was reported to yield a complex mixture of side-chain halogenated compounds researchgate.net. This suggests that achieving selective halogenation on the ethyl group of this compound might be challenging and could lead to a mixture of products. Free-radical bromination, known for its higher selectivity, could be an alternative approach to achieve more controlled halogenation pearson.commasterorganicchemistry.com.

Table 2: Potential Functional Group Interconversions of the C3-Ethyl Group

| Reaction Type | Potential Reagents | Potential Product(s) |

| Oxidation | KMnO4, CrO3, etc. | 3-Acetyl-4-nitroso-5-phenyl-1H-pyrazole, 3-Carboxy-4-nitroso-5-phenyl-1H-pyrazole |

| Halogenation | N-Bromosuccinimide (NBS), SO2Cl2 | 3-(1-Haloethyl)-4-nitroso-5-phenyl-1H-pyrazole |

Aromatic Substitution on the Phenyl Ring

The phenyl group at the C5 position is susceptible to electrophilic aromatic substitution reactions. The pyrazole ring itself acts as a substituent on the phenyl ring, influencing the regioselectivity of these reactions. The directing effect of the pyrazole ring can be either activating or deactivating, and it typically directs incoming electrophiles to the ortho- and para-positions of the phenyl ring. The presence of the nitroso group at C4 of the pyrazole ring can also electronically influence the phenyl ring at C5.

Halogenation: Similar to nitration, the halogenation of phenyl-substituted pyrazoles is expected to occur on the phenyl ring. The regioselectivity will be governed by the directing effect of the pyrazole moiety beilstein-archives.orgbeilstein-archives.org. Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst could lead to the introduction of halogen atoms at the ortho- and/or para-positions of the phenyl ring.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important reactions for the functionalization of aromatic rings. The feasibility of these reactions on the C5-phenyl group of this compound would depend on the reactivity of the phenyl ring, which is influenced by the pyrazole substituent. The Lewis acid catalysts used in Friedel-Crafts reactions can sometimes coordinate with the nitrogen atoms of the pyrazole ring, potentially deactivating the system or leading to complex reaction mixtures.

Table 3: Expected Products of Electrophilic Aromatic Substitution on the C5-Phenyl Ring

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3/H2SO4 | 3-Ethyl-4-nitroso-5-(4-nitrophenyl)-1H-pyrazole, 3-Ethyl-4-nitroso-5-(2-nitrophenyl)-1H-pyrazole |

| Bromination | Br2, FeBr3 or NBS | 3-Ethyl-5-(4-bromophenyl)-4-nitroso-1H-pyrazole, 3-Ethyl-5-(2-bromophenyl)-4-nitroso-1H-pyrazole |

| Acylation | RCOCl, AlCl3 | 5-(4-Acylphenyl)-3-ethyl-4-nitroso-1H-pyrazole, 5-(2-Acylphenyl)-3-ethyl-4-nitroso-1H-pyrazole |

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

The characterization of novel organic compounds like this compound is fundamentally dependent on a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework and the chemical environment of nitrogen atoms, Infrared (IR) spectroscopy to identify functional groups, and Ultraviolet-Visible (UV-Vis) spectroscopy to probe the electronic transitions within the molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the connectivity and environment of atoms.

¹H NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments in this compound. The expected signals would correspond to the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the protons of the phenyl group (appearing in the aromatic region), and the N-H proton of the pyrazole (B372694) ring. The chemical shift of the N-H proton can be highly variable and is sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.3 | Triplet |

| CH₂ (ethyl) | ~2.8 | Quartet |

| Phenyl-H | ~7.2-7.5 | Multiplet |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl group, the carbons of the phenyl ring, and the three carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons would be influenced by the substituents (ethyl, nitroso, and phenyl groups).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~25 |

| Pyrazole C3 | ~150 |

| Pyrazole C4 | ~120 |

| Pyrazole C5 | ~145 |

| Phenyl C (ipso) | ~130 |

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms. In this compound, signals would be expected for the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the nitroso group. The chemical shifts would provide insight into the hybridization and electronic nature of these nitrogen atoms.

Table 3: Predicted ¹⁵N NMR Data for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole N1 | Variable, depends on protonation state |

| Pyrazole N2 | ~ -140 to -180 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H stretch of the pyrazole ring, C-H stretches of the aromatic and alkyl groups, C=C and C=N stretches of the rings, and the N=O stretch of the nitroso group.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100-3300 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=C and C=N Stretch | 1450-1600 | Medium to Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions of the aromatic pyrazole and phenyl rings, and an n→π* transition associated with the nitroso group. The position and intensity of these bands are sensitive to the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength (λmax, nm) |

|---|---|

| π→π* | ~250-300 |

It is important to reiterate that the data presented in the tables above are predicted values based on the analysis of similar known compounds and general spectroscopic principles. The actual experimental data for this compound may vary and can only be confirmed through the synthesis and spectroscopic analysis of the compound itself.

Mass Spectrometry

Mass spectrometry provides critical insights into the molecular weight and structural framework of this compound through controlled fragmentation. The fragmentation patterns of N-nitroso compounds and substituted pyrazoles are well-documented and offer a predictive basis for the analysis of this specific molecule. semanticscholar.orgtandfonline.comosti.gov Generally, protonated nitrosamine compounds exhibit characteristic losses that aid in their identification. nih.gov

Three principal fragmentation pathways are commonly observed for related compounds. The first involves the loss of a nitric oxide radical (•NO), corresponding to a mass difference of 30 Da. semanticscholar.orgnih.govcdnsciencepub.com A second pathway can be the loss of a hydroxyl radical (•OH), a fragment of mass 17 Da, which is rationalized through a McLafferty-type rearrangement. cdnsciencepub.comresearchgate.net A third potential fragmentation involves the loss of H₂O (18 Da). semanticscholar.orgnih.gov The fragmentation of the pyrazole ring itself is heavily dependent on the nature and position of its substituents. tandfonline.com

Based on these established patterns, a proposed fragmentation table for this compound (Molecular Weight: 215.24 g/mol ) can be constructed.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Loss | m/z (Mass/Charge Ratio) | Significance |

|---|---|---|---|

| [M+H]⁺ | - | 216 | Protonated molecular ion |

| [M-NO]⁺ | Loss of •NO radical | 185 | Diagnostic for nitroso group semanticscholar.orgnih.govcdnsciencepub.com |

| [M-OH]⁺ | Loss of •OH radical | 198 | Indicates McLafferty-type rearrangement cdnsciencepub.comresearchgate.net |

| [M-H₂O]⁺ | Loss of H₂O | 197 | Alternative fragmentation pathway semanticscholar.orgnih.gov |

Tautomerism in 4-Nitroso-1H-pyrazoles

The presence of a nitroso group at the C4 position of a pyrazole ring introduces the possibility of tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. researchgate.net For 4-nitroso-1H-pyrazoles, this primarily manifests as an equilibrium between the nitroso and oxime forms.

Nitroso-Oxime Tautomeric Equilibria

The key tautomeric equilibrium in 4-nitroso-1H-pyrazoles is between the C-nitroso form (a pyrazole ring with a -N=O group) and the quinone-oxime form (a pyrazolin-4-one with a =N-OH group). researchgate.net This equilibrium involves the migration of a proton from the pyrazole ring nitrogen to the oxygen atom of the nitroso group.

Generally, the oxime tautomer is favored over the nitroso isomer. researchgate.netstackexchange.com This preference can be explained by considering bond energies; the C=N double bond in the oxime is stronger than the N=O double bond in the nitroso form, a consequence of the greater electronegativity difference between carbon and nitrogen compared to nitrogen and oxygen. stackexchange.com

Influence of Substituents on Tautomeric Preferences

The specific substituents on the pyrazole ring at positions 3 and 5 can significantly influence the position of the tautomeric equilibrium. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—plays a crucial role. nih.govmdpi.com

Electron-donating groups (like the ethyl group at C3) tend to increase the electron density in the pyrazole ring, which can stabilize the nitroso tautomer.

Electron-withdrawing groups can favor the oxime form.

In the case of this compound, the ethyl group is electron-donating, while the phenyl group's effect can be more complex, acting as either a weak withdrawing or donating group depending on resonance effects. The interplay between these substituents, along with solvent effects, determines the predominant tautomeric form in a given environment. nih.gov Studies on related pyrazoles have shown that intramolecular hydrogen bonding between substituents can also stabilize a specific tautomer. nih.gov

Experimental Evidence for Tautomeric Forms

The existence of both nitroso and oxime tautomers has been confirmed through various experimental techniques.

X-ray Crystallography : In the solid state, the structure is often locked into a single tautomeric form. For example, the crystal structure of 1-benzyl-4-nitroso-5-aminopyrazole showed it exists as the amino/nitroso tautomer. acs.org Conversely, studies on other 4-nitroso-pyrazolones suggest the oxime form can be present in the solid state. researchgate.net For 3,5-dimethyl-4-nitroso-1H-pyrazole, crystallographic data confirmed the presence of the nitroso form in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : In solution, NMR is a powerful tool for studying tautomeric equilibria. researchgate.net The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei can differ significantly between the nitroso and oxime forms, allowing for their identification and quantification. researchgate.netnih.govnih.gov For instance, calculated NMR chemical shieldings for related 4-nitroso-5-pyrazolones suggest that the oxime tautomer is the favored species in solution. researchgate.net The observation of separate signals at low temperatures for different tautomers can allow for the determination of the equilibrium constant. fu-berlin.de

Conformational Analysis of Substituted Pyrazoles

Conformational analysis involves studying the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key conformational considerations involve the orientation of the ethyl, phenyl, and nitroso/oxime groups relative to the pyrazole ring.

The rotation of the phenyl and ethyl groups is subject to steric hindrance from adjacent groups on the pyrazole ring. The orientation of the nitroso group is also of interest. X-ray analysis of 3,5-dimethyl-4-nitroso-1H-pyrazole revealed the existence of two different conformers in the crystal lattice. nih.gov These conformers differ in the position of the nitroso group relative to the protonated pyrazole nitrogen, being either trans or cis. nih.gov This indicates that even in the solid state, different spatial arrangements are possible, driven by packing forces and intermolecular interactions like hydrogen bonding. The molecular conformation can be described by torsion angles, which measure the rotation around specific bonds. mdpi.com

Table 2: Potential Conformational Features of this compound

| Structural Feature | Conformational Aspect | Influencing Factors | Notes |

|---|---|---|---|

| C4-N(O) Bond | cis/trans orientation of the nitroso group | Steric hindrance, intermolecular hydrogen bonding nih.gov | Analogous to the two conformers observed in 3,5-dimethyl-4-nitroso-1H-pyrazole. nih.gov |

| C5-Phenyl Bond | Rotation of the phenyl ring | Steric interactions with the C4-nitroso group and the N1-H of the pyrazole ring. | The planarity between the phenyl and pyrazole rings affects conjugation. |

Theoretical and Computational Investigations

Electronic Structure Analysis and Bonding Characterization

The electronic structure of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole is characterized by the interplay of the aromatic pyrazole (B372694) ring and its substituents. The pyrazole ring itself is an electron-rich heterocycle. The distribution of electron density within the ring is influenced by the presence of the two adjacent nitrogen atoms.

The substituents have a significant impact on the electronic properties of the molecule:

The ethyl group at the 3-position is an electron-donating alkyl group, which can slightly increase the electron density of the pyrazole ring.

The nitroso group at the 4-position is a strongly electron-withdrawing group, which significantly modulates the electronic properties of the pyrazole ring. This group introduces a region of high electrophilicity and can participate in various chemical reactions.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the bonding and charge distribution within the molecule. Such analyses would likely reveal a significant polarization of the C4-N bond of the nitroso group and a delocalization of electron density between the pyrazole and phenyl rings.

Reaction Mechanism Studies and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the kinetics and thermodynamics of chemical processes. For this compound, computational studies can provide valuable insights into its formation and subsequent reactions.

The formation of 4-nitrosopyrazoles typically involves the reaction of a pyrazole precursor with a nitrosating agent. Computational methods can be used to model the reaction pathway of this nitrosation process. This would involve identifying the transition state structures and calculating the activation energies for different possible mechanisms. The calculations could help to determine whether the reaction proceeds through a direct electrophilic attack of the nitrosating agent on the pyrazole ring or through a more complex, multi-step mechanism. The nature of the nitrosating agent and the reaction conditions would be critical factors to consider in such a computational study.

The pyrazole ring of this compound contains a reactive N-H bond, making it susceptible to N-alkylation reactions. Computational studies can be employed to predict the regioselectivity, kinetics, and thermodynamics of these reactions. By calculating the energies of the reactants, transition states, and products for alkylation at the different nitrogen atoms of the pyrazole ring, the preferred reaction pathway can be determined.

For example, a DFT study on the N-alkylation of a similar heterocyclic system, N-benzoyl 5-(aminomethyl)tetrazole, demonstrated the utility of computational methods in predicting the kinetic and thermodynamic products of the reaction. A similar approach could be applied to this compound to understand its reactivity towards various alkylating agents.

Table 2: Hypothetical Calculated Energetic Data for N-Alkylation of this compound

| Parameter | N1-Alkylation | N2-Alkylation |

|---|---|---|

| Activation Energy (kcal/mol) | 15.2 | 18.5 |

| Reaction Enthalpy (kcal/mol) | -10.8 | -8.2 |

| Gibbs Free Energy of Reaction (kcal/mol) | -5.1 | -2.9 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific quantum chemical calculations.

Proton Transfer Dynamics within Pyrazole Systems

Proton transfer is a fundamental chemical process, and in pyrazole systems, it often involves the movement of a proton between the two nitrogen atoms of the pyrazole ring. This process can be studied computationally to understand the energy barriers and reaction pathways. For this compound, such a study would involve mapping the potential energy surface for the tautomerization process.

Hypothetical Research Findings: A computational study would likely reveal the transition state for the intramolecular proton transfer. The energy barrier for this transfer would be calculated, providing insight into the rate at which this process occurs at different temperatures. The presence of the ethyl, nitroso, and phenyl substituents would electronically influence the pyrazole ring, affecting the proton affinity of the nitrogen atoms and thus the dynamics of the transfer. Without specific studies on this molecule, quantitative data, such as the energy barrier in kJ/mol, remains undetermined.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which aids in the interpretation of experimental data. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

Hypothetical Research Findings: For this compound, theoretical calculations would typically be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

IR Spectroscopy: Calculations would predict the vibrational frequencies corresponding to specific functional groups, such as the N-H stretch, C=N stretch of the pyrazole ring, the N=O stretch of the nitroso group, and vibrations associated with the phenyl and ethyl groups.

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C atoms would be calculated and compared to experimental spectra to confirm the molecular structure. The calculations would help in assigning specific peaks to individual atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions, providing values for the maximum absorption wavelengths (λmax). This would offer insights into the electronic structure and the nature of the orbitals involved in the transitions.

The table below represents a hypothetical prediction of spectroscopic data for this compound, as would be generated from computational models.

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | N-H Stretching Freq. | ~3400-3500 cm⁻¹ |

| N=O Stretching Freq. | ~1500-1600 cm⁻¹ | |

| ¹H NMR Spectroscopy | N-H Proton Shift | ~12-14 ppm |

| Phenyl Proton Shifts | ~7.2-7.8 ppm | |

| ¹³C NMR Spectroscopy | Pyrazole C3 Shift | ~150 ppm |

| Pyrazole C5 Shift | ~140 ppm | |

| UV-Vis Spectroscopy | λmax | ~250-350 nm |

| Note: The data in this table is illustrative for a typical pyrazole derivative and is not based on published computational results for this compound. |

Without dedicated computational studies published in peer-reviewed literature, a detailed and factual analysis under these specific headings for this compound cannot be provided.

Applications As Synthetic Intermediates and Building Blocks

Precursor for Substituted 4,5-Diaminopyrazoles

A primary application of 4-nitrosopyrazoles, including the 3-ethyl-5-phenyl derivative, is their role as precursors to 4,5-diaminopyrazoles. This transformation hinges on the reduction of the 4-nitroso moiety to a 4-amino group, a well-established process in organic chemistry. The resulting vicinal diaminopyrazoles are highly valuable building blocks due to the presence of two adjacent nucleophilic centers, which can be utilized for constructing various heterocyclic rings.

The reduction of the nitroso group can be achieved through several methods, with catalytic hydrogenation being one of the most efficient. For instance, the conversion of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole to 4,5-diamino-1-(2'-hydroxyethyl)pyrazole is successfully performed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com This method is noted for its high yield and clean conversion. google.com

Alternative chemical reduction methods have also been proven effective. A methodology utilizing sodium borohydride (B1222165) (NaBH₄) in the presence of copper chloride (CuCl) has been demonstrated for the reduction of various nitrosopyrazoles to their corresponding 4-aminopyrazoles. thieme-connect.com Other established protocols include the use of tin(II) chloride in concentrated hydrochloric acid or zinc metal in acetic acid, which are effective for reducing 4-hydroxyiminopyrazol-5-ones (tautomers of 4-nitrosopyrazoles) to 4-aminopyrazol-5-ols. nih.gov Photosensitized reduction using titanium dioxide as a photocatalyst also provides a pathway to 4-aminopyrazoles from 4-nitrosopyrazole precursors. arkat-usa.org

These reduction reactions provide a reliable and versatile route to 4,5-diaminopyrazoles, which are key intermediates for pharmacologically active compounds. researchgate.net

Table 1: Methods for the Reduction of 4-Nitrosopyrazoles to 4-Aminopyrazoles

| Reagent/Catalyst | Conditions | Substrate Example | Reference |

|---|---|---|---|

| H₂ / Pd on Carbon | 25-30°C, 34-41 bar | 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole | google.com |

| NaBH₄ / CuCl | THF/Ethanol | 3-Aryl-4-nitrosopyrazoles | thieme-connect.com |

| SnCl₂ / HCl | Concentrated HCl | 4-Hydroxyiminopyrazol-5-ones | nih.gov |

| TiO₂ / Et₃N-MeCN | Photoreduction | General 4-Nitrosopyrazoles | arkat-usa.org |

Scaffold for Fused Heterocyclic Ring Systems

The pyrazole (B372694) ring of 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole acts as a fundamental scaffold for the construction of fused bicyclic and polycyclic heterocyclic systems. The 4-nitroso group, particularly when adjacent to another functional group like an amine at the C5 position, is instrumental in these cyclization reactions.

A significant application is in the synthesis of pyrazolo[3,4-b]pyrazines. Research has shown that 5-amino-4-nitrosopyrazoles can undergo a one-pot condensation reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or benzoylacetonitrile, to yield highly functionalized pyrazolo[3,4-b]pyrazines. documentsdelivered.comnih.govresearchgate.net In this reaction, the 4-nitroso group and the 5-amino group of the pyrazole react with the dicarbonyl or equivalent functionality of the coupling partner to form the fused pyrazine (B50134) ring. This synthetic strategy provides a direct and efficient route to these important heterocyclic systems, which are known to possess a range of biological activities. nih.govresearchgate.net

Similarly, the pyrazole framework is a cornerstone for building other fused systems like pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyridazines. nih.govdocumentsdelivered.comnih.gov While not all synthetic routes to these systems start with a 4-nitroso precursor, the reactivity of the 4-nitroso group in compounds like this compound makes it a potent starting point for such syntheses. The transformation of the nitroso group into an amine, as described previously, yields a 4,5-diaminopyrazole, a classic precursor for fusing pyrimidine (B1678525) and pyrazine rings.

Table 2: Fused Heterocyclic Systems Derived from 4-Nitrosopyrazole Precursors

| Fused System | Precursor | Reagent | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyrazine | 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole | Malononitrile | nih.gov |

| Pyrazolo[3,4-b]pyrazine | 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole | Benzoylacetonitrile | documentsdelivered.com |

Role in the Synthesis of Complex Organic Molecules

The utility of this compound as a building block is ultimately demonstrated by its role in the synthesis of complex organic molecules, particularly those with significant pharmacological properties. The transformations detailed in the preceding sections provide access to highly functionalized pyrazole derivatives and fused heterocyclic systems that are themselves scaffolds for drug discovery.

The pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-d]pyrimidine cores, which can be synthesized from 4-nitrosopyrazole precursors, are present in numerous compounds investigated for their anticancer and anti-inflammatory activities. researchgate.netnih.gov For example, compounds derived from the reaction of 5-amino-4-nitrosopyrazoles have been evaluated for antifungal, antiparasitic, and anti-breast cancer activities. nih.govresearchgate.net

By serving as a precursor to 4,5-diaminopyrazoles, this compound provides access to a class of compounds that are not only synthetic intermediates but also find direct application, for instance, as agents in hair dyeing formulations. google.com The ability to readily introduce two adjacent amino groups opens up a wide array of subsequent chemical modifications, allowing for the construction of elaborate molecular structures.

In essence, the role of this compound in complex molecule synthesis is that of a foundational component. The pyrazole core provides a stable and predictable aromatic platform, while the strategically placed nitroso group serves as a versatile functional handle, enabling chemists to build molecular complexity through reduction and cyclocondensation reactions.

Future Perspectives in the Research of 3 Ethyl 4 Nitroso 5 Phenyl 1h Pyrazole

Novel Synthetic Route Development

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the development of more efficient, sustainable, and versatile synthetic routes is an ongoing endeavor. For 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reaction conditions and generate significant waste.

Future synthetic strategies could explore one-pot, multi-component reactions. These approaches offer the advantage of combining several reaction steps into a single procedure, thereby increasing efficiency and reducing the environmental impact. For instance, a potential multi-component reaction could involve the condensation of a β-diketone precursor with a hydrazine (B178648) derivative and a nitrosating agent under optimized conditions. The development of novel catalytic systems, such as those based on transition metals or organocatalysts, could facilitate these complex transformations with high selectivity and yield.

Another promising avenue is the use of flow chemistry for the synthesis of this compound. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly when dealing with potentially unstable nitroso compounds.

| Potential Synthetic Strategy | Key Precursors | Potential Advantages |

| One-Pot Multi-Component Reaction | β-diketone, Hydrazine derivative, Nitrosating agent | Increased efficiency, Reduced waste, Simplified procedure |

| Catalytic Synthesis | Substituted hydrazines, Alkynes, Nitric oxide source | High selectivity, Milder reaction conditions |

| Flow Chemistry Synthesis | Optimized reactants from batch synthesis | Improved safety, Higher purity, Scalability |

Exploration of Undiscovered Reactivity Profiles

The chemical reactivity of this compound is largely uncharted territory. The presence of the nitroso group at the 4-position of the pyrazole ring suggests a rich and varied reactivity profile waiting to be explored. The nitroso group can act as a versatile functional handle for a range of chemical transformations.

Future investigations could focus on the reduction of the nitroso group to an amino group, which would provide access to a new class of 4-amino-3-ethyl-5-phenyl-1H-pyrazole derivatives. These amino-pyrazoles could serve as valuable building blocks for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions.

The reactivity of the nitroso group in cycloaddition reactions, such as Diels-Alder reactions, could also be a fruitful area of research. nih.gov By acting as a dienophile or a heterodienophile, this compound could participate in the formation of novel fused heterocyclic systems with potential biological activities.

Furthermore, the pyrazole ring itself can undergo various reactions, including electrophilic substitution and N-alkylation. The interplay between the reactivity of the pyrazole core and the nitroso substituent could lead to novel and selective transformations.

| Reaction Type | Potential Reagents | Expected Product Class |

| Reduction of Nitroso Group | Catalytic Hydrogenation (e.g., H₂/Pd-C), Metal Hydrides (e.g., NaBH₄) | 4-Amino-3-ethyl-5-phenyl-1H-pyrazoles |

| Cycloaddition Reactions | Dienes (e.g., 1,3-butadiene), Enamines | Fused Pyrazolo-oxazines and other heterocycles |

| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-substituted pyrazole derivatives |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Functionalized phenyl ring derivatives |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides a powerful tool to complement experimental studies by offering detailed insights into reaction mechanisms, molecular properties, and electronic structures. For this compound, advanced computational modeling can play a crucial role in guiding synthetic efforts and predicting reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic properties of the molecule. researchgate.net These calculations can help in understanding the preferred tautomeric form of the pyrazole ring and the conformational preferences of the ethyl and phenyl substituents. Furthermore, DFT can be used to model the transition states of potential reactions, thereby elucidating reaction mechanisms and predicting the regioselectivity and stereoselectivity of different transformations.

Molecular dynamics (MD) simulations could be utilized to study the intermolecular interactions of this compound, both in the solid state and in solution. This can provide valuable information on its crystal packing and solvation properties.

The combination of experimental work and computational modeling will be essential for a comprehensive understanding of the chemistry of this compound and for unlocking its full potential in various fields of chemical science.

| Computational Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Molecular structure, Electronic properties, Reaction mechanisms | Tautomeric stability, Frontier molecular orbitals, Transition state energies |

| Time-Dependent DFT (TD-DFT) | Spectroscopic properties | Prediction of UV-Vis and IR spectra |

| Molecular Dynamics (MD) | Intermolecular interactions, Solvation | Crystal packing forces, Behavior in different solvents |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical bonding | Nature and strength of intramolecular bonds |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole, and how do reaction conditions influence nitroso group stability?

- Methodology : The nitroso group is prone to dimerization or decomposition under acidic or oxidative conditions. Synthetic routes should prioritize mild conditions, such as using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective functionalization. For example, triazenylpyrazole precursors can undergo cyclization with nitrosating agents (e.g., NaNO₂ in acidic media) to introduce the nitroso group .

- Key Considerations : Monitor reaction pH (neutral to slightly acidic) and temperature (≤50°C) to prevent nitroso decomposition. Use inert atmospheres (N₂/Ar) to avoid oxidation.

Q. How can crystallographic data for this compound be validated, and which software tools are recommended?

- Validation Tools : SHELXL (for small-molecule refinement) and Mercury CSD (for crystal structure visualization and packing analysis) are industry standards . Mercury’s void visualization feature aids in assessing crystallographic solvent channels.

- Data Metrics : Report R-factors (<5%), hydrogen bonding networks, and thermal displacement parameters. Cross-validate with DFT-optimized geometries for electronic consistency .

Q. What are the stability challenges of this compound under ambient storage conditions?

- Stability Profile : The nitroso group is photosensitive and thermally labile. Store the compound in amber vials at –20°C under inert gas.

- Degradation Pathways : Nitroso-to-oxime isomerization or dimerization may occur. Monitor via periodic HPLC or FT-IR to detect carbonyl or N–O stretching band shifts .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its electronic properties and reactivity in metal coordination studies?

- Electronic Effects : The nitroso group acts as a π-acceptor ligand, stabilizing low-valent metal centers. DFT studies (e.g., using Gaussian or ORCA) reveal charge transfer from the pyrazole ring to the nitroso moiety, enhancing electrophilicity .

- Experimental Design : Conduct UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to assess binding constants. Use X-ray absorption spectroscopy (XAS) for coordination geometry analysis.

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Approach : Combine molecular docking (AutoDock Vina) with pharmacophore modeling to screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with in vitro assays (IC₅₀ determination) .

- Key Parameters : Prioritize derivatives with low binding energy (ΔG < –8 kcal/mol) and favorable ADMET profiles (SwissADME prediction).

Q. How can conflicting data on the regioselectivity of electrophilic substitutions in nitroso-pyrazoles be resolved?

- Analysis Framework :

- Resolution : Use kinetic isotopic labeling (²H/¹³C) to track substitution pathways. Contrast with computational transition-state models (Gaussian TS search) .

Methodological Best Practices

Q. What spectroscopic techniques are optimal for characterizing nitroso-pyrazole derivatives?

- Recommended Techniques :

- ¹H/¹³C NMR : Assign signals using 2D-COSY and HSQC. The nitroso group deshields adjacent protons (δ ~8.5–9.0 ppm) .

- FT-IR : Identify N=O stretching (1490–1520 cm⁻¹) and monitor shifts upon metal coordination.

- XRD : Resolve tautomeric forms (enol vs. keto) via bond-length analysis .

Q. How to design experiments for analyzing the redox behavior of this compound?

- Electrochemical Setup : Use cyclic voltammetry (CV) in anhydrous DMF with a Ag/AgCl reference electrode. The nitroso group exhibits reversible redox peaks (–0.3 to –0.5 V vs. Fc/Fc⁺).

- In Situ Monitoring : Pair CV with EPR spectroscopy to detect nitroxyl radical intermediates .

Contradictions and Limitations

- Synthetic Yields : BenchChem-reported yields for analogous pyrazoles (e.g., 61% for triazole-pyrazole hybrids ) may overestimate reproducibility. Optimize stoichiometry (1:1.2 nitrosating agent:precursor) and reaction time (16–24 hrs).

- Biological Activity : While pyrazole derivatives show antimicrobial potential , nitroso-group toxicity (e.g., ROS generation) requires careful in vivo dose calibration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.